molecular formula C9H8N2O3 B180663 7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid CAS No. 129912-15-8

7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid

Cat. No. B180663
M. Wt: 192.17 g/mol
InChI Key: MGQAEKZHTQUATF-UHFFFAOYSA-N
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Description

7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C9H8N2O3 . It is a solid substance at room temperature . This compound has been recognized for its wide range of applications in medicinal chemistry .


Synthesis Analysis

While specific synthesis information for 7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid was not found, imidazo[1,2-a]pyridine analogues have been synthesized and evaluated for their antituberculosis activity .


Molecular Structure Analysis

The InChI code for 7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid is 1S/C9H8N2O3/c1-14-6-2-3-11-5-7 (9 (12)13)10-8 (11)4-6/h2-5H,1H3, (H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 192.17 .

Scientific Research Applications

Imidazo[1,2-a]pyridines :

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
  • Methods of Application/Experimental Procedures : The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .
  • Results/Outcomes : The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign . For example, water was found to be suitable under microwave irradiation and gave 2-phenylimidazo[1,2-a] pyridine in 82% yield .

Imidazo[1,2-a]pyridine analogues as antituberculosis agents :

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application/Experimental Procedures : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results/Outcomes : These compounds have shown promising results in the fight against TB, especially MDR-TB and XDR-TB .

6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid as a pH monitor :

  • Scientific Field : Analytical Chemistry .
  • Application Summary : 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid has been developed to monitor pH value in acid conditions (3.0–7.0) .
  • Methods of Application/Experimental Procedures : The probe shows extremely short response time (˂ 10 s) and high selectivity . It was successfully applied to detect intracellular H+ in yeast .
  • Results/Outcomes : The probe was found to be effective in monitoring pH values in acidic conditions, with a very short response time .

Pyridine-2-carboxylic acid as a catalyst for rapid multi-component reactions :

  • Scientific Field : Organic Chemistry .
  • Application Summary : Pyridine-2-carboxylic acid is an endogenous metabolite of L-tryptophan that has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body . It is also a chelating agent in coordination complexes of metal ions .
  • Methods of Application/Experimental Procedures : Pyridine-2-carboxylic acid is produced by the enzymatic oxidation of 3-hydroxyanthranilic acid by 3-hydroxyanthranilic acid oxygenase . Its lead salt (PbPyA2) does efficient passivation and generates high-performance and stable perovskite solar cells .
  • Results/Outcomes : The use of pyridine-2-carboxylic acid as a catalyst has been shown to be effective in rapid multi-component reactions .

Safety And Hazards

The safety information for 7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Future research may focus on the development of new drugs based on this scaffold, particularly for the treatment of tuberculosis .

properties

IUPAC Name

7-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-6-2-3-11-5-7(9(12)13)10-8(11)4-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQAEKZHTQUATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602153
Record name 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid

CAS RN

129912-15-8
Record name 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
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